molecular formula C10H11F3N2O4 B13096706 (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

Cat. No.: B13096706
M. Wt: 280.20 g/mol
InChI Key: JIRAJJMQWIVBJP-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanamine side chain The oxalate form is often used to enhance the compound’s stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and conditions required for trifluoromethylation. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific structure, which combines the trifluoromethyl group with a pyridine ring and an ethanamine side chain. This combination imparts distinctive physical and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

oxalic acid;(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m1./s1

InChI Key

JIRAJJMQWIVBJP-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Origin of Product

United States

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